molecular formula C14H24N2O4 B15073067 Oseltamivir Acid D3

Oseltamivir Acid D3

Cat. No.: B15073067
M. Wt: 287.37 g/mol
InChI Key: NENPYTRHICXVCS-HCNPJKKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir Acid D3, also known as Oseltamivir carboxylate-D3, is a deuterium-labeled derivative of Oseltamivir Acid. Oseltamivir Acid is the active metabolite of Oseltamivir Phosphate, a well-known antiviral medication used to treat and prevent influenza A and B infections. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Acid D3 involves the incorporation of deuterium atoms into the Oseltamivir Acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Oseltamivir Acid in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oseltamivir Acid D3 undergoes various chemical reactions, including:

    Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of this compound to its reduced form using reducing agents.

    Substitution: Replacement of functional groups in this compound with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can yield reduced derivatives with altered functional groups.

Scientific Research Applications

Oseltamivir Acid D3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the synthesis and degradation of Oseltamivir derivatives.

    Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Oseltamivir.

    Medicine: Used in clinical research to evaluate the efficacy and safety of Oseltamivir in treating influenza.

    Industry: Applied in the development of new antiviral drugs and formulations.

Mechanism of Action

Oseltamivir Acid D3 exerts its effects by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. This enzyme is responsible for cleaving sialic acid residues on the host cell surface, allowing new viral particles to be released. By inhibiting neuraminidase, this compound prevents the release of new viral particles, thereby limiting the spread of the infection.

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir Acid: The non-deuterated form of Oseltamivir Acid D3.

    Zanamivir: Another neuraminidase inhibitor used to treat influenza.

    Peramivir: A neuraminidase inhibitor with a similar mechanism of action.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the pharmacokinetic and metabolic properties of the compound, making it a valuable tool for studying drug metabolism and distribution.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

287.37 g/mol

IUPAC Name

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3D3

InChI Key

NENPYTRHICXVCS-HCNPJKKLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Origin of Product

United States

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